Chymostatin
説明
キモスタチンは、キモトリプシン様セリンプロテアーゼに対し選択性を有するプロテアーゼ阻害剤として作用する、微生物由来の生物活性ペプチドです。 キモスタチンは、疎水性テトラペプチドアルデヒドの混合物であり、A、B、およびCというラベルが付けられた3つの主要な成分が含まれており、これらの成分は特定のアミノ酸1つが異なります 。 キモスタチンは、キモトリプシン、キマーゼ、カテプシンB、H、およびLなどのリソソームシステインプロテアーゼを含む、さまざまなプロテアーゼに対して強力な阻害効果を発揮することが知られています .
準備方法
化学反応の分析
キモスタチンは、酸化や還元など、さまざまな化学反応を起こします。 キモスタチンの末端アルデヒド基は酸化を受けやすく、その安定性に影響を与える可能性があります 。 これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります 。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アルデヒド基の酸化は、カルボン酸の生成につながる可能性があります .
科学研究への応用
キモスタチンは、幅広い科学研究への応用があります。 化学では、キモトリプシンや他のプロテアーゼの特異的な阻害剤として使用され、プロテアーゼ活性と阻害に関する研究に役立ちます 。 生物学と医学では、キモスタチンは、炎症、がん、感染症など、さまざまな生理学的および病理学的プロセスにおけるプロテアーゼの役割を研究するために使用されています 。 業界では、キモスタチンは、植物抽出物と一緒に使用して、タンパク質精製中のタンパク質分解による分解を防ぐ、プロテアーゼ阻害剤カクテルに含まれています .
科学的研究の応用
Chymostatin has a wide range of scientific research applications. In chemistry, it is used as a specific inhibitor of chymotrypsin and other proteases, making it valuable in studies involving protease activity and inhibition . In biology and medicine, this compound is used to study the role of proteases in various physiological and pathological processes, including inflammation, cancer, and infectious diseases . In industry, this compound is included in protease inhibitor cocktails used with plant extracts to prevent proteolytic degradation during protein purification .
作用機序
類似化合物との比較
生物活性
Chymostatin is a potent protease inhibitor derived from various actinomycete species, particularly Streptomyces hygroscopicus and Streptomyces lavendulae. It has garnered attention for its ability to inhibit a range of serine and cysteine proteases, making it a valuable tool in both research and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.
This compound is a mixture of hydrophobic tetrapeptide aldehydes, primarily consisting of three components: A, B, and C. The composition is approximately 80% this compound A, 15% this compound B, and 5% this compound C. Each component differs by one amino acid, influencing its inhibitory properties against various proteases .
Mechanism of Action:
- Inhibition of Proteases: this compound is known to inhibit chymotrypsin-like serine proteinases and lysosomal cysteine proteinases such as cathepsins B, H, and L. It exhibits a weaker inhibitory effect on human leukocyte elastase .
- Specificity: The compound selectively inhibits proteolytic activities without significantly affecting protein synthesis. This specificity is crucial for potential applications in muscle atrophy prevention and tissue maintenance in vitro .
Muscle Proteolysis
This compound has been shown to reduce protein breakdown in muscle tissues significantly. In studies involving normal, denervated, and dystrophic muscles from rodents, this compound decreased protein breakdown by 20-40%. This effect was attributed to its action on specific cell proteinases rather than general inhibition of protein synthesis .
Antihypertensive Properties
A study investigated the effects of this compound as an antihypertensive agent in spontaneously hypertensive rats (SHR). Chronic administration (2 mg/kg/day) did not significantly affect blood pressure in young SHR; however, it was noted that other peptides administered alongside this compound exhibited more pronounced effects on renal morphology and blood pressure regulation during established hypertension phases .
Case Study 1: Muscle Atrophy Prevention
In a controlled experiment, this compound was administered to rodent models exhibiting muscle atrophy due to denervation. The results indicated that this compound effectively reduced the rate of muscle proteolysis without adversely affecting muscle protein synthesis. This suggests potential therapeutic applications for preventing muscle wasting in clinical settings.
Case Study 2: Inhibition of COVID-19 Mpro
Recent research highlighted the ability of this compound to inhibit the main protease (Mpro) of SARS-CoV-2 with an IC50 value of 15.81 µM. This finding positions this compound as a candidate for further investigation in antiviral therapies against COVID-19 .
Comparative Table of this compound Activity
Protease | Inhibition Type | Affinity | Notes |
---|---|---|---|
Chymotrypsin | Strong | High | Effective at low concentrations |
Cathepsin B | Strong | Moderate | Significant role in lysosomal degradation |
Human leukocyte elastase | Weak | Low | Minimal inhibition observed |
Chymotrypsin-like proteases | Strong | High | Selectively inhibited by this compound |
特性
IUPAC Name |
2-[[1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXDGVXSWIXTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864183 | |
Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51759-76-3, 9076-44-2 | |
Record name | (2S)-2-[(4S)-2-Amino-3,4,5,6-tetrahydro-4-pyrimidinyl]-N-[[[(1S)-1-carboxy-2-phenylethyl]amino]carbonyl]glycyl-N-(1-formyl-2-phenylethyl)-L-leucinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51759-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-2-(2-Amino-1,4,5,6-tetrahydro-4-pyrimidinyl)-N-(((alpha-carboxyphenethyl)amino)carbonyl)glycyl-N-(alpha-formylphenethyl)-L-leucinamide, stereoisomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051759763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chymostatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。